REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([N:10]2[C:14](=[O:15])[CH2:13][CH:12]([C:16](O)=[O:17])[CH2:11]2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].CCN(CC)CC.ClC(OCC(C)C)=O.[BH4-].[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl.O.CCOC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([N:10]2[CH2:11][CH:12]([CH2:16][OH:17])[CH2:13][C:14]2=[O:15])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:3.4,5.6|
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Name
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1-(3-fluoro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Quantity
|
2 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C=CC1OC)N1CC(CC1=O)C(=O)O
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Name
|
|
Quantity
|
1.65 mL
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
1.23 mL
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Type
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reactant
|
Smiles
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ClC(=O)OCC(C)C
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 1 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The white precipitate was removed by filtration
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Type
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TEMPERATURE
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Details
|
The filtrate was cooled to 0° C.
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Type
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WAIT
|
Details
|
After 1 h
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Duration
|
1 h
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
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WASH
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Details
|
washed with 30 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed by a silica gel column (5% to 80% EtOAc/hexane)
|
Type
|
CUSTOM
|
Details
|
to give the title as a colorless glass
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1OC)N1C(CC(C1)CO)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |